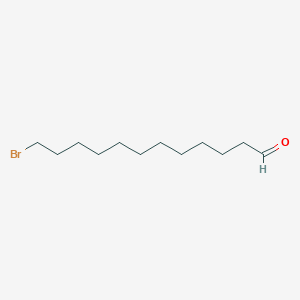

12-Bromododecanal

描述

Structure

3D Structure

属性

IUPAC Name |

12-bromododecanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h12H,1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJGDTAEHIUQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC=O)CCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472476 | |

| Record name | 12-bromododecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81819-07-0 | |

| Record name | 12-bromododecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 12 Bromododecanal

Oxidation-Based Approaches to 12-Bromododecanal Synthesis

The most direct route to this compound involves the oxidation of its corresponding primary alcohol, 12-bromododecan-1-ol. The key challenge in this approach is the chemoselective conversion of the hydroxyl group to an aldehyde without affecting the terminal alkyl bromide or causing over-oxidation to a carboxylic acid.

Chromium(VI)-Mediated Oxidations of 12-Bromododecanol

Chromium(VI)-based reagents are well-established oxidants for converting primary alcohols to aldehydes. wikipedia.org Pyridinium (B92312) chlorochromate (PCC) is a particularly effective reagent for this transformation, known for its mildness and high selectivity, which prevents over-oxidation. mdpi.com The synthesis of this compound from 12-bromododecanol using PCC in a non-polar solvent like methylene (B1212753) chloride is a documented and efficient method. The reaction is typically performed at room temperature, and the solid PCC reagent, often supported on an inert material like Celite, facilitates an easier workup and purification process.

Detailed experimental procedures show that reacting 12-bromododecanol with pyridinium chlorochromate and Celite in methylene chloride at room temperature for 12 hours, followed by filtration and silica (B1680970) gel chromatography, yields the desired this compound.

| Reactant | Reagent | Solvent | Time (h) | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 12-Bromododecan-1-ol | Pyridinium chlorochromate (PCC), Celite | Methylene chloride | 12 | Room Temp. | ~88% |

Metal-Free Oxidative Pathways to this compound

To avoid the use of toxic heavy metals like chromium, several metal-free oxidation methods have been developed. organic-chemistry.org These approaches are valued for their milder reaction conditions and reduced environmental impact.

One of the most prominent metal-free methods is the Swern oxidation . wikipedia.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride (B1165640) at very low temperatures (typically -78 °C). wikipedia.orgchemistryhall.com An organic base, like triethylamine, is then added to complete the reaction. wikipedia.org The Swern oxidation is highly regarded for its excellent compatibility with a wide range of functional groups and its ability to cleanly convert primary alcohols to aldehydes without proceeding to the carboxylic acid. organic-chemistry.orgadichemistry.com The byproducts, including dimethyl sulfide (B99878), carbon monoxide, and carbon dioxide, are volatile, which can simplify purification, though the production of malodorous dimethyl sulfide is a notable drawback. organic-chemistry.orgwikipedia.org

Another powerful metal-free technique is the TEMPO-mediated oxidation . This method employs the stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) (bleach) or diacetoxyiodobenzene. windows.netorganic-chemistry.org The reaction is highly selective for primary alcohols, converting them to aldehydes efficiently under mild, often biphasic, conditions. nih.gov The selectivity of TEMPO-based systems makes them an excellent choice for complex molecules with sensitive functional groups. researchgate.net

Chain Elongation and Functionalization Routes to this compound

An alternative to the direct oxidation of a C12 precursor involves constructing the carbon skeleton from smaller, functionalized building blocks. Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, are powerful tools for carbon-carbon bond formation and are central to these strategies. masterorganicchemistry.comcore.ac.uk

Wittig Reactions and Phosphonium (B103445) Salt Intermediates in this compound Synthesis

The Wittig reaction facilitates the conversion of an aldehyde or ketone into an alkene by reacting it with a phosphorus ylide (a Wittig reagent). wikipedia.orgorganic-chemistry.orglibretexts.org This reaction can be strategically employed in a multi-step synthesis to construct the C12 backbone of this compound.

A plausible retrosynthetic analysis could involve disconnecting the carbon chain to identify suitable starting materials. For instance, one could envision a synthesis starting from 10-bromodecanal (B1278384) and a two-carbon phosphonium ylide. The synthesis would proceed as follows:

Preparation of the Phosphonium Salt : A suitable two-carbon fragment, such as 2-bromoethyl methyl ether, would react with triphenylphosphine (B44618) via an SN2 reaction to form the corresponding phosphonium salt.

Ylide Formation : The phosphonium salt is deprotonated with a strong base, such as n-butyllithium, to generate the nucleophilic ylide.

Wittig Reaction : The ylide is reacted with 10-bromodecanal. This forms 12-bromo-1-methoxy-1-dodecene.

Conversion to Aldehyde : The resulting enol ether is then hydrolyzed under acidic conditions to yield the target aldehyde, this compound.

This approach offers a modular way to build the carbon chain, with the advantage that the double bond's position is fixed unambiguously. libretexts.org

Horner-Wadsworth-Emmons Reaction in the Context of this compound Precursors

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion instead of a phosphonium ylide. wikipedia.org This reaction typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes, and offers a significant practical advantage: the byproduct is a water-soluble phosphate (B84403) ester, which is easily removed during aqueous workup. alfa-chemistry.comorganic-chemistry.org

The HWE reaction can be integrated into a synthetic route to this compound precursors. A common strategy involves using the HWE reaction to form an α,β-unsaturated ester, which can then be further modified. A representative synthetic sequence could be:

Preparation of the Phosphonate (B1237965) : A phosphonate ester, such as triethyl phosphonoacetate, is readily available.

HWE Reaction : The phosphonate is deprotonated with a base (e.g., sodium hydride) and reacted with a shorter-chain bromo-aldehyde, for example, 10-bromodecanal. This olefination reaction would yield ethyl (E)-12-bromododec-2-enoate.

Functional Group Transformations : The resulting α,β-unsaturated ester precursor requires two reduction steps. First, the carbon-carbon double bond is saturated via catalytic hydrogenation (e.g., H₂/Pd-C) to give ethyl 12-bromododecanoate. Subsequently, the ester is reduced to the primary alcohol (12-bromododecanol) using a reducing agent like lithium aluminum hydride.

Final Oxidation : The resulting 12-bromododecanol is then oxidized to the target this compound using one of the chemoselective methods described in section 2.1.

This multi-step approach, while longer, leverages the reliability and selectivity of the HWE reaction for controlled chain elongation. core.ac.uk

Transformations from 1,12-Dodecanediol (B52552) to this compound

The synthesis of this compound from the symmetrical precursor 1,12-dodecanediol is a multi-step process that necessitates careful control over reaction conditions to achieve selective functionalization. The transformation involves two primary stages: the selective monobromination of one hydroxyl group, followed by the selective oxidation of the remaining hydroxyl group to an aldehyde.

The initial step is the conversion of 1,12-dodecanediol to 12-bromo-1-dodecanol (B1266633). A common and effective method involves reacting the diol with hydrobromic acid (HBr). sciencemadness.orgorganic-chemistry.org In a typical procedure, 1,12-dodecanediol is treated with an excess of 48% aqueous HBr in a solvent such as toluene (B28343). sciencemadness.org The mixture is refluxed for several hours to facilitate the nucleophilic substitution of one hydroxyl group. This approach has been shown to be effective for the monobromination of various α,ω-diols. organic-chemistry.org Optimization of solvent systems and reaction conditions is crucial to maximize the yield of the desired monobrominated product while minimizing the formation of the dibrominated byproduct, 1,12-dibromododecane. organic-chemistry.orgresearchgate.net Studies have indicated that heating diols with aqueous HBr in toluene without the azeotropic removal of water can provide high yields of the corresponding bromo-alcohols. organic-chemistry.org

| Reactant | Reagent | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1,12-Dodecanediol | 48% aq. HBr | Toluene | Reflux, 5 hours | 12-Bromo-1-dodecanol | sciencemadness.org |

The second stage of the synthesis is the oxidation of the intermediate, 12-bromo-1-dodecanol, to the target aldehyde, this compound. This step requires a chemoselective oxidizing agent that can convert a primary alcohol to an aldehyde without further oxidation to a carboxylic acid and without reacting with the bromo-functional group. libretexts.org Pyridinium chlorochromate (PCC) is a widely used reagent for this type of transformation. libretexts.orgprepchem.com The reaction is typically carried out by stirring 12-bromo-1-dodecanol with PCC and an adsorbent like Celite in an anhydrous solvent, such as methylene chloride, at room temperature. prepchem.com The use of PCC is favored for its mildness and selectivity, which prevents the over-oxidation often seen with stronger oxidizing agents like chromic acid. libretexts.org

| Reactant | Reagent | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| 12-Bromo-1-dodecanol | Pyridinium chlorochromate (PCC), Celite | Methylene Chloride | Room temperature, 12 hours | This compound | prepchem.com |

Strategic Considerations in this compound Synthesis

The synthesis of this compound from 1,12-dodecanediol presents significant challenges in selectivity. rsc.orgrsc.org

Regioselectivity: The primary regioselectivity challenge lies in the first step: the monobromination of a symmetric diol. researchgate.net Since both hydroxyl groups in 1,12-dodecanediol are chemically equivalent, the reaction can lead to a mixture of the desired 12-bromo-1-dodecanol, the unreacted starting material, and the undesired byproduct 1,12-dibromododecane. sciencemadness.org Achieving high selectivity for the mono-substituted product requires precise control over stoichiometry, reaction time, and temperature. organic-chemistry.org One hypothesis for the observed selectivity in some systems is that the initially formed ω-bromo alcohol may behave like a surfactant, forming aggregates that shield the remaining hydroxyl group, thus reducing its reactivity compared to the diol. organic-chemistry.org The development of catalytic systems that can differentiate between the two hydroxyl groups is an active area of research for improving the selective functionalization of diols. rsc.orgresearchgate.net

Chemoselectivity: The main chemoselectivity challenge occurs during the oxidation of 12-bromo-1-dodecanol. The goal is to oxidize the primary alcohol to an aldehyde. However, primary alcohols are susceptible to over-oxidation, which would yield the corresponding carboxylic acid (12-bromododecanoic acid). libretexts.org Furthermore, the chosen oxidant must be compatible with the alkyl bromide functionality present in the molecule. The use of mild and selective oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), is critical to stop the reaction at the aldehyde stage. libretexts.orgprepchem.com

However, the oxidation step using a stoichiometric chromium(VI) reagent like PCC poses significant scalability challenges. prepchem.com Chromium-based reagents are toxic, and their use generates stoichiometric quantities of chromium-containing waste, which is costly and environmentally hazardous to dispose of. For large-scale industrial production, there is a strong incentive to replace such methods with more sustainable, catalytic alternatives. Modern oxidation protocols employing catalytic amounts of reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant represent a more efficient and scalable approach for the selective oxidation of alcohols. organic-chemistry.org

The conventional synthesis of this compound relies on the precursor 1,12-dodecanediol, which is often derived from petrochemical feedstocks. google.com However, there is growing interest in sourcing chemical building blocks from renewable resources to enhance sustainability. nih.govresearchgate.netrsc.org

The key intermediate, 1,12-dodecanediol, can be produced through biotechnological routes. Whole-cell biotransformation using genetically engineered microorganisms, such as Escherichia coli, has been demonstrated for the production of 1,12-dodecanediol from substrates like dodecane (B42187). researchgate.netnih.gov These biocatalytic systems utilize alkane monooxygenases that exhibit high regioselectivity for terminal hydroxylation, providing a more environmentally friendly alternative to traditional chemical methods that may require high temperatures and pressures. researchgate.net

Furthermore, the broader field of oleochemicals, which are derived from natural fats and oils, offers potential pathways to C12 compounds. rsc.org Long-chain fatty acids, fatty alcohols, and fatty acid methyl esters derived from plant oils are valuable renewable feedstocks. rsc.org Through various chemical transformations, these bio-based molecules could potentially serve as precursors for 1,12-dodecanediol or other suitable starting materials for the synthesis of this compound, aligning with the principles of green chemistry. rsc.orgbohrium.com

Chemical Reactivity and Mechanistic Investigations of 12 Bromododecanal

Reactions at the Aldehyde Functionality of 12-Bromododecanal

The aldehyde group in this compound is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. This reactivity is central to a variety of synthetic transformations.

Nucleophilic addition to the carbonyl group of this compound is a fundamental reaction class that leads to the formation of a new carbon-heteroatom or carbon-carbon bond. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.

A prominent example of this is the Grignard reaction . Treatment of this compound with an organomagnesium halide (Grignard reagent), such as methylmagnesium bromide, would be expected to yield a secondary alcohol after acidic workup. The carbanionic portion of the Grignard reagent acts as the nucleophile, attacking the carbonyl carbon.

Another important nucleophilic addition is the Wittig reaction , which converts aldehydes and ketones into alkenes. The reaction of this compound with a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, would result in the formation of an α,β-unsaturated ester. This reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, leading to the formation of a carbon-carbon double bond and triphenylphosphine (B44618) oxide as a byproduct. A related and often more stereoselective method is the Horner-Wadsworth-Emmons reaction , which utilizes a phosphonate (B1237965) carbanion. The reaction of this compound with triethyl phosphonoacetate in the presence of a base would also yield an α,β-unsaturated ester, typically with a high preference for the (E)-isomer.

| Nucleophilic Addition Reaction | Nucleophile | Expected Product |

| Grignard Reaction | Methylmagnesium bromide | 13-Bromo-2-tridecanol |

| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | Ethyl 14-bromo-2-tetradecenoate |

| Horner-Wadsworth-Emmons Reaction | Triethyl phosphonoacetate | Ethyl 14-bromo-2-tetradecenoate |

The aldehyde group of this compound can be selectively reduced to a primary alcohol, 12-bromo-1-dodecanol (B1266633). This transformation is commonly achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol. The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the primary alcohol. Due to its mild nature, sodium borohydride is not expected to affect the bromoalkane functionality under standard conditions.

| Reduction Reaction | Reagent | Expected Product |

| Hydride Reduction | Sodium borohydride (NaBH₄) | 12-Bromo-1-dodecanol |

The aldehyde functionality of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 12-bromododecanoic acid. A variety of oxidizing agents can be employed for this purpose. Pyridinium (B92312) chlorochromate (PCC) is a common reagent for the oxidation of primary alcohols to aldehydes, but under appropriate conditions, it can also oxidize aldehydes to carboxylic acids. However, stronger oxidizing agents are more typically used for this transformation to ensure complete conversion. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid) are effective for the oxidation of aldehydes to carboxylic acids. Care must be taken with the choice of oxidant and reaction conditions to avoid potential side reactions involving the bromoalkane moiety.

| Oxidation Reaction | Reagent | Expected Product |

| Aldehyde Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 12-Bromododecanoic acid |

Aldehydes that possess α-hydrogens, such as this compound, can undergo self-condensation reactions in the presence of a base or acid catalyst. The most common of these is the aldol (B89426) condensation . In a basic medium, a catalytic amount of hydroxide (B78521) ion can deprotonate the α-carbon of one molecule of this compound to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of this compound. The initial product is a β-hydroxy aldehyde. Under the reaction conditions, this aldol addition product can readily undergo dehydration to yield an α,β-unsaturated aldehyde. The self-condensation of this compound would be expected to produce 2-(10-bromodecyl)-13-bromo-3-hydroxytridecanal, which could then dehydrate to 2-(10-bromodecyl)-13-bromo-2-tridecenal.

| Condensation Reaction | Conditions | Expected Intermediate Product | Expected Final Product |

| Aldol Condensation | Base (e.g., NaOH) | 2-(10-bromodecyl)-13-bromo-3-hydroxytridecanal | 2-(10-bromodecyl)-13-bromo-2-tridecenal |

Reactivity of the Bromine Substituent in this compound

The terminal bromine atom in this compound provides a site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

As a primary alkyl halide, this compound is expected to undergo nucleophilic substitution predominantly through the Sₙ2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry (though in this achiral molecule, this is not observable). The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Common nucleophiles that can displace the bromide ion include cyanide (CN⁻) and azide (B81097) (N₃⁻). The reaction with sodium cyanide , typically in a polar aprotic solvent like DMSO, would yield 13-oxotridecanenitrile. This reaction is a useful method for carbon chain extension. Similarly, reaction with sodium azide would produce 12-azidododecanal. The azide functional group can then be further transformed, for example, by reduction to an amine.

Given that this compound is a primary alkyl bromide, the formation of a primary carbocation is highly unfavorable. Therefore, the Sₙ1 (unimolecular nucleophilic substitution) mechanism, which proceeds through a carbocation intermediate, is considered highly unlikely for this substrate.

| Nucleophilic Substitution (Sₙ2) | Nucleophile | Expected Product |

| Cyanide Substitution | Sodium cyanide (NaCN) | 13-Oxotridecanenitrile |

| Azide Substitution | Sodium azide (NaN₃) | 12-Azidododecanal |

Formation of Organometallic Reagents from this compound

The synthesis of organometallic reagents, such as Grignard or organolithium reagents, from this compound presents a significant challenge due to the bifunctional nature of the molecule. libretexts.orglibretexts.org Organometallic compounds are potent nucleophiles and strong bases. libretexts.org The aldehyde functional group is electrophilic and will readily react with any organometallic species formed. libretexts.orgorgoreview.com Consequently, intermolecular reaction between a newly formed organometallic reagent and the aldehyde of a starting material molecule is a major competing pathway.

The formation of a Grignard reagent, for instance, involves the reaction of the alkyl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgchemguide.co.uklibretexts.org For this compound, this would theoretically yield 12-magnesiobromododecanal. However, this intermediate is highly unstable in the presence of the aldehyde group.

Two primary reaction pathways can occur upon formation of the organometallic intermediate:

Intermolecular Addition: The nucleophilic carbon of the newly formed organometallic reagent attacks the electrophilic carbonyl carbon of another this compound molecule. This leads to the formation of a dimeric secondary alcohol after acidic workup.

Intramolecular Cyclization: If the geometry is favorable, the organometallic reagent can attack its own aldehyde group. For a 12-carbon chain, this would lead to the formation of a large, 12-membered ring containing a hydroxyl group. This pathway is generally less favorable for large rings compared to smaller (5- or 6-membered) rings.

To circumvent these issues, protection of the aldehyde group is a common strategy. The aldehyde can be converted into a non-reactive group, such as an acetal (B89532), before the formation of the organometallic reagent. After the desired reaction with the organometallic reagent, the protecting group can be removed to regenerate the aldehyde.

| Reagent/Metal | Typical Solvent | Expected Intermediate | Primary Competing Reaction | Potential Product (after workup) |

|---|---|---|---|---|

| Magnesium (Mg) | Diethyl ether or THF | BrMg(CH₂)₁₁CHO | Intermolecular addition | HO-CH((CH₂)₁₁Br)₂ (Dimer) |

| Lithium (Li) | Pentane or Diethyl ether | Li(CH₂)₁₁CHO | Intermolecular addition | HO-CH((CH₂)₁₁Br)₂ (Dimer) |

| Magnesium (Mg) with protected aldehyde (e.g., acetal) | THF | BrMg(CH₂)₁₁CH(OR)₂ | None (stable) | Stable Grignard reagent ready for further reaction |

Elimination Reactions to Form Alkenes from this compound Derivatives

Elimination reactions of this compound derivatives can be employed to synthesize long-chain unsaturated aldehydes, which are valuable synthetic intermediates. The most common elimination reaction for an alkyl bromide is dehydrobromination, which involves the removal of a hydrogen atom and a bromine atom from adjacent carbons to form a carbon-carbon double bond (an alkene). libretexts.orgyoutube.com

This reaction is typically promoted by treating the substrate with a strong, sterically hindered base to favor elimination over nucleophilic substitution (SN2). libretexts.org For this compound, the aldehyde group is sensitive to strong bases, which can cause side reactions like aldol condensation. Therefore, protection of the aldehyde group as an acetal is often a prerequisite for successful elimination.

Once protected, the bromo-acetal can be treated with a base like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) in a suitable solvent. youtube.com The base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (C11), leading to the formation of dodec-11-enal (after deprotection) via an E2 mechanism. The E2 (bimolecular elimination) mechanism is a concerted, one-step process where the C-H bond cleavage, C=C bond formation, and C-Br bond cleavage occur simultaneously. youtube.com

| Base | Solvent | Mechanism | Primary Product (after deprotection) | Key Consideration |

|---|---|---|---|---|

| Potassium tert-butoxide (KOtBu) | tert-Butanol | E2 | Dodec-11-enal | Sterically hindered base favors elimination. |

| Sodium ethoxide (NaOEt) | Ethanol | E2 / SN2 | Dodec-11-enal | Risk of competing substitution reaction to form 12-ethoxydodecanal. |

| 1,8-Diazabicycloundec-7-ene (DBU) | THF | E2 | Dodec-11-enal | Strong, non-nucleophilic base minimizes substitution side products. |

Tandem and Cascade Reactions Involving this compound

Tandem, or cascade, reactions are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.orglongdom.org This approach increases molecular complexity rapidly and enhances synthetic efficiency. rsc.org this compound, with its two reactive functional groups, is a potential substrate for designing such reaction sequences.

A hypothetical cascade reaction could be initiated by the formation of an organometallic species, as discussed previously, but under conditions of high dilution to favor an intramolecular process. For example, a Barbier-type reaction, where the substrate is slowly added to a mixture of the metal (e.g., magnesium or zinc) and an electrophile, could be envisioned. If an external electrophile is omitted, the initially formed organometallic intermediate could undergo an intramolecular reaction. However, the formation of a 12-membered ring is entropically disfavored.

A more plausible tandem reaction would involve an initial transformation that sets up a subsequent, more favorable cyclization. For instance, an initial Wittig reaction on the aldehyde could introduce an alkene at one end of the molecule. The resulting long-chain bromoalkene could then be a substrate for a radical-initiated tandem cyclization.

Another example is an enzyme-initiated cascade. longdom.org While specific examples involving this compound are not documented, biocatalytic approaches are used to produce aldehydes from fatty acids in tandem reactions, demonstrating the potential for such complex transformations. nih.gov

Mechanistic Studies of this compound Transformations

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for transformations of this compound relies on fundamental mechanistic principles of organic chemistry. For instance, the competition between substitution (SN2) and elimination (E2) at the C12 position is a classic example.

E2 Pathway: In an E2 reaction, the reacting base abstracts a proton from C11, while simultaneously, the C-Br bond breaks and the π-bond forms. ucsb.edu The transition state involves a partial bond between the base and the hydrogen, a partial C=C double bond, and a partial C-Br bond, with all participating atoms lying in the same plane. wikipedia.org

SN2 Pathway: In an SN2 reaction, a nucleophile directly attacks the C12 carbon, displacing the bromide ion in a single, concerted step. This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents.

Radical Reaction Pathways Involving this compound Derivatives

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a primary alkyl radical at the C12 position. This is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). youtube.com

Once formed, the C12 radical can undergo several reactions:

Reduction: The most common pathway with tributyltin hydride is reduction, where the radical abstracts a hydrogen atom from Bu₃SnH to form dodecanal.

Intramolecular Cyclization: The radical can attack another part of the molecule, such as the aldehyde group. wikipedia.org The attack of the C12 radical on the carbonyl carbon of the aldehyde would be a 12-exo-trig cyclization, which is generally not a favored process. For radical cyclizations to be efficient, they typically form 5- or 6-membered rings. youtube.com Therefore, a derivative of this compound containing an appropriately positioned double bond would be a much better candidate for a tandem radical cyclization reaction. For instance, if a double bond were present at C5, a 5-exo-trig cyclization could occur. youtube.com

| Reagents | Radical Process | Expected Product | Mechanistic Note |

|---|---|---|---|

| Bu₃SnH, AIBN (cat.) | Reduction | Dodecanal | Chain reaction involving tributyltin radical. |

| (hypothetical substrate with C=C at C5), Bu₃SnH, AIBN | Tandem Reduction/Cyclization | Cyclopentyl-substituted heptanal (B48729) derivative | Initial radical formation at C12 followed by 5-exo-trig cyclization. youtube.com |

Applications of 12 Bromododecanal As a Key Synthetic Building Block

Construction of Long-Chain Aliphatic Compounds and Derivatives

The presence of both an aldehyde and a reactive bromine atom in 12-bromododecanal makes it an ideal precursor for extending carbon chains and introducing diverse functionalities at the ω-position.

Preparation of Symmetrical and Unsymmetrical Dodecane (B42187) Derivatives

This compound can be employed in reactions that facilitate the coupling of carbon chains, leading to the formation of longer aliphatic compounds. A notable example involves its use in Wittig reactions. By converting this compound into a phosphonium (B103445) salt and reacting it with another molecule of this compound (or a derivative), it is possible to synthesize symmetrical or unsymmetrical long-chain aldehydes or other functionalized hydrocarbons.

For instance, a Wittig reaction between this compound and the triphenylphosphonium salt of this compound ethylene (B1197577) acetal (B89532) has been reported to yield a functionalized 24-carbon chain, specifically 24-bromotetracont-12-enol, after subsequent transformations. researchgate.net, researchgate.net This demonstrates the utility of this compound in constructing significantly longer aliphatic backbones with defined functionalization.

Synthesis of ω-Functionalized Alkanes and Alkenes

The terminal bromine atom in this compound is a handle for introducing various functionalities at the ω-position of a dodecane chain or extended carbon chains derived from it. The aldehyde group can also be transformed or used in carbon-carbon bond forming reactions, effectively shifting the position of the original aldehyde functionality relative to the ω-functional group in the final product.

A key application is the synthesis of ω-functionalized alkenes through reactions like the Wittig olefination. The reaction of this compound with (carbomethoxymethylene)triphenylphosphorane yields the methyl ester of 14-bromo-2-tetradecenoic acid. prepchem.com This product is an ω-bromo alkene with an ester functionality, showcasing the ability to introduce both a terminal halogen and an internal functional group while extending the carbon chain. The synthesis of 12-nitrododecanol and 1,12-dinitrododecane (B15422114) from 12-bromododecanol, a closely related precursor to this compound, further illustrates the potential for accessing ω-functionalized alkanes. researchgate.net, researchgate.net These transformations highlight the role of this compound, or derivatives accessible from it, in preparing long-chain molecules with specific terminal functionalities.

Integration into Polymer and Material Science Precursors

Long-chain aliphatic compounds with specific terminal functionalities are valuable precursors in polymer chemistry and material science for creating polymers and materials with tailored properties. While this compound itself may not always be a direct monomer, its ability to be transformed into bifunctional molecules, such as α,ω-dibromododecane or other dodecane derivatives bearing reactive groups at both ends, makes it an important intermediate for synthesizing monomers or cross-linkers.

For instance, 1,12-dibromododecane, a compound structurally related to this compound, is utilized as an organic chemical intermediate for preparing various compounds, including those used in polymer chemistry and material science. lookchem.com Its structure allows for targeted functionalization, enabling its use in the synthesis of complex organic molecules relevant to these fields. lookchem.com By providing access to such bifunctional long-chain building blocks, this compound indirectly contributes to the development of new polymeric materials with enhanced thermal stability, mechanical strength, or other desired characteristics. lookchem.com

Role in Complex Molecule and Natural Product Synthesis

This compound's bifunctional nature and linear aliphatic chain also lend themselves to applications in the synthesis of more complex molecular architectures, including macrocycles and structures containing cyclopropane (B1198618) rings.

As a Synthon for Macrocyclic Systems

Macrocyclic compounds, characterized by large rings of 12 or more atoms, are prevalent in natural products and increasingly important in drug discovery due to their unique properties. bhu.ac.in, americanpharmaceuticalreview.com The synthesis of macrocycles often relies on the cyclization of linear precursors containing reactive functional groups at both ends. bhu.ac.in

While direct examples of this compound being used in a macrocyclization step were not explicitly found in the search results, its utility in synthesizing ω-functionalized dodecane derivatives positions it as a valuable synthon precursor for macrocyclic systems containing a dodecane segment. By converting this compound into appropriate bifunctional derivatives (e.g., diols, diamines, or compounds with a halide at one end and an amine or alcohol at the other), it can serve as a source of the linear building block required for ring closure reactions. The ability to introduce different functional groups at the ω-position allows for the synthesis of a variety of linear precursors suitable for different macrocyclization strategies.

Contribution to the Synthesis of Cyclopropane-Containing Structures

Cyclopropane rings are strained three-membered carbocycles found in numerous natural products and biologically active molecules. unl.pt, chemrxiv.org, researchgate.net Their unique structure and inherent strain can impart specific reactivity and biological properties to the molecules containing them. Cyclopropane rings are commonly synthesized by the addition of carbenes or carbenoids to alkenes. libretexts.org, libretexts.org, chemrxiv.org, researchgate.net

Elaboration into Nitrogen-Containing Organic Compounds, e.g., Nitroalkanes and Amino Acids

This compound can be elaborated into various nitrogen-containing organic compounds, including nitroalkanes and amino acids. The conversion of alkyl halides into nitroalkanes is a known transformation in organic synthesis researchgate.netlkouniv.ac.in. Primary and secondary nitroalkanes can be synthesized by reacting alkyl bromides or iodides with nitrite (B80452) salts like sodium nitrite or potassium nitrite in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide (B87167) lkouniv.ac.in. Better yields of primary nitroalkanes may be achieved using silver nitrite lkouniv.ac.in. Nitroalkanes themselves are valuable synthetic intermediates that can be further transformed into various functional groups, including amines, aldehydes, ketones, and carboxylic acids researchgate.netresearchgate.net. The nitro group can be reduced to a primary amine through catalytic hydrogenation or reduction with metals in acidic or neutral media lkouniv.ac.invedantu.com.

Amino acids, which contain both amino and carboxyl functional groups, are fundamental building blocks of proteins and play crucial roles in biological systems libretexts.orgslideshare.net. While the direct synthesis of amino acids from this compound is not explicitly detailed in the search results, the transformation of α,ω-dihalides into α-amino acid functionalities has been reported researchgate.net. Furthermore, nitroalkanes, which can be derived from this compound, serve as key compounds for the synthesis of various amino derivatives, including simple primary amines, diamines, and amino acids eurekaselect.com. The carbanion stabilizing effect of the nitro group makes nitroalkanes useful reagents in carbon-carbon bond formation, and the nitro group can subsequently be reduced to a primary amine eurekaselect.com.

Research has demonstrated the preparation of compounds like 12-nitrododecanol and 1,12-dinitrododecane from 12-bromododecanol, an intermediate related to this compound researchgate.net. Another study describes the synthesis of 2,15-diaminohexadecan-1,16-dioic acid, also originating from 12-bromododecanol researchgate.net. These examples highlight the potential for synthesizing nitrogen-containing compounds, including those with amino acid like structures, from dodecane-based precursors.

Development of Novel Building Blocks and Reagents

This compound is utilized in the development of novel building blocks and reagents for chemical synthesis. Its reactive functional groups allow for modification and incorporation into more complex molecular structures. Building blocks are essential components in the design and synthesis of diverse chemical libraries and complex organic molecules asischem.comenamine.net.

The aldehyde and bromide functionalities in this compound provide sites for diverse chemical transformations, enabling its use in the synthesis of compounds for chemical libraries. Chemical libraries are collections of structurally diverse compounds used in areas such as drug discovery and materials science enamine.netevotec.com. Functionalization of this compound can involve reactions at the aldehyde, such as oxidation, reduction, or nucleophilic additions, and reactions at the bromide, such as nucleophilic substitutions or cross-coupling reactions. These transformations can introduce various functional groups and structural motifs, expanding the diversity of molecules that can be synthesized using this compound as a starting material. The ability to selectively modify either or both ends of the dodecane chain allows for the creation of bifunctional or polyfunctional molecules with tailored properties.

Synthetic accessibility is a crucial consideration in the design of building blocks and the molecules synthesized from them arxiv.orgevariste.comd-nb.info. It refers to the ease and practicality of synthesizing a given molecule in the laboratory d-nb.info. Factors influencing synthetic accessibility include the availability and cost of starting materials, the number and complexity of synthetic steps, reaction yields, and the need for specialized equipment or conditions arxiv.orgevariste.com.

When designing novel building blocks or target molecules using this compound, chemists must consider the synthetic routes required. Utilizing readily available starting materials like this compound can contribute to improved synthetic accessibility. The presence of well-established reactions for both aldehyde and alkyl halide functionalities allows for predictable and often high-yielding transformations. Computational tools and methodologies are increasingly used to estimate synthetic accessibility and guide the design of synthesizable molecules arxiv.orgevariste.comd-nb.info. These tools can analyze molecular structures and suggest potential synthetic routes and required building blocks arxiv.orgd-nb.info.

Catalytic Transformations Utilizing this compound Derivatives

Derivatives of this compound can be utilized in various catalytic transformations. Catalysis plays a vital role in organic synthesis by enabling reactions to occur efficiently, selectively, and under milder conditions nih.gov. The functional groups present in this compound and its derivatives can participate in a range of catalytic processes, including those involving transition metals, organocatalysts, or enzymes.

Advanced Analytical Techniques in 12 Bromododecanal Research

Spectroscopic Methods for Mechanistic Elucidation and Structural Confirmation (Beyond Basic Identification)

Spectroscopic techniques are pivotal in confirming the structure of 12-bromododecanal and elucidating the mechanisms of its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions in real time and for determining the three-dimensional arrangement of atoms in molecules derived from this compound. nih.govjhu.edu

Reaction Monitoring:

In the synthesis of this compound, for instance via the oxidation of 12-bromo-1-dodecanol (B1266633), ¹H NMR spectroscopy can be used to monitor the progress of the reaction. The disappearance of the signals corresponding to the alcohol precursor and the appearance of the characteristic aldehyde proton signal provide a direct measure of the reaction's conversion over time.

Key spectral changes that would be observed include:

Disappearance of the alcohol's -CH₂OH proton signals: Typically observed around 3.6 ppm.

Appearance of the aldehyde's -CHO proton signal: This is a highly deshielded proton and appears as a distinct triplet around 9.76 ppm. libretexts.org

Shift of the α-methylene protons: The protons on the carbon adjacent to the newly formed aldehyde group will shift downfield.

By integrating the signals of the reactant and product at various time points, a kinetic profile of the reaction can be constructed. This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time. asahilab.co.jp

Stereochemical Assignment:

For reactions where this compound is converted into chiral products, NMR spectroscopy, particularly 2D techniques like COSY and NOESY, is indispensable for determining the relative stereochemistry of the newly formed stereocenters. researchgate.net For example, in an aldol (B89426) addition reaction involving this compound, the magnitude of the coupling constants between protons on adjacent stereocenters can help differentiate between syn and anti diastereomers. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, revealing their spatial proximity and thus confirming the stereochemical assignment. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| H-1 (-CHO) | ~9.76 | t | 1H |

| H-2 (-CH₂CHO) | ~2.42 | dt | 2H |

| H-3 to H-11 (-(CH₂)₉-) | ~1.2-1.6 | m | 18H |

| H-12 (-CH₂Br) | ~3.41 | t | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (ppm, predicted) |

| C-1 (-CHO) | ~202.9 |

| C-2 (-CH₂CHO) | ~43.9 |

| C-3 to C-10 (-(CH₂)₈-) | ~22.1 - 29.5 |

| C-11 (-CH₂CH₂Br) | ~32.8 |

| C-12 (-CH₂Br) | ~34.0 |

Infrared and Raman Spectroscopy for Conformational Analysis and Phase Transitions of Derived Compounds

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide valuable information about the conformational landscape and phase behavior of molecules derived from this compound. rsc.orgnih.gov

Conformational Analysis:

The long alkyl chain of this compound derivatives can adopt various conformations. IR and Raman spectroscopy can probe these conformational changes by monitoring specific vibrational modes. For instance, the C-Br stretching and CH₂ rocking and wagging modes are sensitive to the local conformation of the alkyl chain. rsc.org By analyzing the spectra at different temperatures or in different solvents, it is possible to identify the presence of different conformers and, in some cases, to determine their relative populations. researchgate.net

Phase Transitions:

Many long-chain aliphatic compounds exhibit complex phase behavior, including multiple solid-state polymorphs and liquid crystalline phases. IR and Raman spectroscopy are powerful tools for studying these phase transitions. nih.gov Changes in the sharpness, position, and splitting of vibrational bands can indicate a change in the crystalline packing or a transition to a more disordered phase. For example, upon melting, the sharp bands characteristic of a well-ordered crystalline solid broaden significantly, reflecting the increased conformational freedom in the liquid state.

Key vibrational modes to monitor for conformational and phase transition studies of this compound derivatives include:

C=O stretch (aldehyde): Around 1730 cm⁻¹ in the IR spectrum. libretexts.orglibretexts.orgorgchemboulder.com Its position can be sensitive to the local environment and hydrogen bonding.

C-H stretches (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ in the IR spectrum are characteristic of the aldehyde C-H bond. orgchemboulder.com

C-Br stretch: Typically observed in the far-IR and Raman spectra (around 500-650 cm⁻¹). Its position is sensitive to the gauche/trans conformation of the adjacent C-C bonds.

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is an extremely sensitive technique that allows for the detection and characterization of transient reaction intermediates, providing invaluable mechanistic insights into reactions involving this compound. nih.govrsc.org By coupling a mass spectrometer to a reaction vessel, it is possible to sample the reaction mixture in real-time and identify short-lived species. pressbooks.pub

For example, in a Grignard reaction where an organomagnesium reagent is added to this compound, electrospray ionization mass spectrometry (ESI-MS) could be used to detect the initial magnesium alkoxide intermediate. The detection of this intermediate would provide direct evidence for the proposed reaction mechanism. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the detected intermediates, providing structural information that can help to confirm their identity. pressbooks.pub This is particularly useful for distinguishing between isomeric intermediates that may be present in the reaction mixture.

Chromatographic Techniques for Reaction Purity and Product Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for isolating the desired products from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile compounds like this compound.

Purity Analysis:

Reversed-phase HPLC (RP-HPLC) is the most common mode used for assessing the purity of this compound. helixchrom.com In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). This compound, being a relatively nonpolar molecule, will be well-retained on the column, allowing for its separation from more polar impurities. A UV detector is typically used for detection, as the aldehyde group provides a chromophore. rsc.orgnih.gov

For quantitative analysis, a calibration curve can be constructed by injecting known concentrations of a purified this compound standard. The purity of a sample can then be determined by comparing its peak area to the calibration curve.

Product Isolation:

Preparative HPLC can be used to isolate pure this compound from a crude reaction mixture. By scaling up the analytical method, larger quantities of the compound can be injected onto the column, and the fraction corresponding to the desired product can be collected.

To enhance the sensitivity and selectivity of HPLC analysis, especially for trace-level detection, derivatization of the aldehyde group is often employed. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form a highly colored and UV-active derivative, which can be easily detected at low concentrations. researchgate.netchromforum.org

Table 3: Illustrative RP-HPLC Method for this compound Purity Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile/Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While this compound itself has limited volatility, it can be readily analyzed by GC after conversion to a more volatile derivative. researchgate.netgcms.cz

Derivatization:

The aldehyde functional group of this compound can be derivatized to increase its volatility and improve its chromatographic properties. Common derivatization reactions for aldehydes include:

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives to form oximes.

Acetal (B89532) formation: Reaction with an alcohol in the presence of an acid catalyst to form an acetal.

Reduction to an alcohol: The aldehyde can be reduced to the corresponding alcohol (12-bromo-1-dodecanol), which is more amenable to GC analysis.

GC-MS Analysis:

When coupled with a mass spectrometer (GC-MS), GC provides a powerful tool for the identification of this compound derivatives and any volatile impurities. researchgate.net The mass spectrum of the derivative can provide a molecular fingerprint, allowing for unambiguous identification by comparison to a spectral library or by interpretation of the fragmentation pattern. unar.ac.idnih.gov For instance, the mass spectrum of a silyl (B83357) derivative of the corresponding alcohol would show characteristic fragments resulting from the loss of the silyl group and cleavage of the alkyl chain.

Table 4: Common Volatile Derivatives of Aldehydes for GC Analysis

| Derivative | Derivatizing Reagent | Properties |

| Oxime | Hydroxylamine hydrochloride | Increases volatility and thermal stability. |

| Acetal | Methanol (B129727)/HCl | Protects the aldehyde group and increases volatility. |

| Silyl Ether (of the corresponding alcohol) | BSTFA, TMCS | Highly volatile and thermally stable. |

Computational and Theoretical Studies on 12 Bromododecanal

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. arxiv.orgnih.gov By calculating the electron density, DFT can predict a variety of chemical properties, offering a window into the molecule's behavior. nih.gov For 12-bromododecanal, DFT calculations can elucidate key aspects of its electronic nature and reactivity.

The primary outputs of DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would be expected to show a region of negative potential (electron-rich) around the carbonyl oxygen and a region of positive potential (electron-poor) around the carbonyl carbon and the hydrogen attached to it. The bromine atom, being electronegative, would also influence the charge distribution along the alkyl chain. These charge distributions are critical for predicting how the molecule will interact with other reagents, particularly nucleophiles and electrophiles. youtube.comkhanacademy.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-31G(d) level of theory.

This is a hypothetical table to illustrate the type of data generated from DFT calculations.

| Property | Calculated Value | Significance for Reactivity |

| HOMO Energy | -7.2 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -0.9 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | 6.3 eV | A relatively large gap suggests moderate stability. |

| Dipole Moment | 2.5 D | A significant dipole moment indicates a polar molecule, influencing solubility and intermolecular interactions. |

| Partial Charge on Carbonyl Carbon | +0.45 e | Confirms the electrophilic nature of the carbonyl carbon, making it a primary site for nucleophilic attack. |

| Partial Charge on Carbonyl Oxygen | -0.52 e | Confirms the nucleophilic/basic nature of the carbonyl oxygen. |

These theoretical calculations allow for the prediction of reactivity hotspots. For this compound, DFT would confirm the carbonyl carbon as a primary site for nucleophilic addition reactions and the carbon atom bonded to the bromine as a site for nucleophilic substitution, although the latter is generally less reactive than the aldehyde.

Molecular Dynamics Simulations for Conformational Analysis of Related Long-Chain Systems

This compound is a flexible molecule due to the free rotation around the carbon-carbon single bonds in its long alkyl chain. pressbooks.pub The various spatial arrangements that result from these rotations are known as conformations, and their study is called conformational analysis. pressbooks.pub Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of such flexible molecules over time. nih.govnih.gov

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. nih.gov For a molecule like this compound, an MD simulation would track the trajectory of each atom over a period, revealing the preferred shapes (conformations) the molecule adopts and the dynamics of transitioning between them. The long dodecyl chain can fold and bend, leading to a multitude of possible conformers. nih.govacs.org

The analysis of long-chain alkanes shows that conformations can be described by the dihedral angles along the carbon backbone. maricopa.edu The most stable arrangement for any two adjacent C-C bonds is the staggered conformation, which is lower in energy than the eclipsed conformation. maricopa.edu Within staggered conformations, the anti arrangement (where the carbon chains are 180° apart) is generally more stable than the gauche arrangement (where they are 60° apart) due to reduced steric hindrance. pressbooks.pub

Table 2: Illustrative Conformational Population of a Long-Chain Alkane System from MD Simulation This table illustrates typical results for a long-chain system, showing the percentage of time the molecule spends in different conformations.

| Conformation Type | Description | Population (%) |

| All-Anti (Extended) | The most stable, linear-like conformation. | 65% |

| Single Gauche | One C-C-C-C dihedral angle is ~60°. | 25% |

| Multiple Gauche (Folded) | Two or more gauche interactions leading to a more compact shape. | 10% |

By understanding the conformational dynamics, researchers can better predict the molecule's physical properties and how its shape might influence its reactivity or biological interactions.

Quantum Chemical Studies on Reaction Mechanisms Involving this compound

Quantum chemical methods, particularly DFT, are instrumental in elucidating the detailed pathways of chemical reactions, known as reaction mechanisms. rsc.orgnih.gov For a multifunctional compound like this compound, several reaction pathways are possible, and computational studies can predict which are the most likely to occur by calculating the energy profiles of these pathways. youtube.comyoutube.com

A typical mechanistic study involves identifying the starting materials (reactants), the final products, any intermediate structures, and, most importantly, the transition states (TS). The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy (or reaction barrier). A lower activation energy implies a faster reaction rate.

For this compound, one could investigate several key reactions:

Nucleophilic Addition to the Aldehyde: The reaction of the aldehyde group with a nucleophile (e.g., a Grignard reagent or a cyanide ion). masterorganicchemistry.com

Nucleophilic Substitution at the C-Br Bond: The displacement of the bromide ion by a nucleophile (an Sₙ2 reaction). youtube.com

Enolate Formation: The abstraction of an acidic α-hydrogen (on the carbon adjacent to the carbonyl group) by a base to form an enolate, which can then react as a nucleophile. masterorganicchemistry.com

Quantum chemical calculations can model the geometries of the reactants, products, and transition states for each of these potential reactions. By comparing the calculated activation energies, one can predict which reaction is kinetically favored. For instance, in a reaction with a reagent that is both a strong nucleophile and a strong base, calculations could determine whether addition to the carbonyl or proton abstraction is the more likely initial step.

Table 3: Hypothetical Calculated Activation Energies for Competing Reactions of this compound This is an illustrative table showing how quantum chemistry can be used to compare the feasibility of different reaction pathways.

| Reaction Pathway | Reagent | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Nucleophilic Addition | CH₃MgBr | 12.5 | Favored pathway; leads to alcohol formation. |

| Sₙ2 Substitution | CH₃MgBr | 25.0 | Disfavored; higher energy barrier. |

| α-Proton Abstraction | CH₃MgBr | 15.8 | Possible side reaction, but less favored than addition. |

Such studies provide invaluable insights for planning synthetic routes, allowing chemists to choose reaction conditions that favor the desired product while minimizing unwanted side reactions. researchgate.netresearchgate.net

Prediction of Synthetic Accessibility and Reaction Outcomes Using Computational Tools

In modern chemistry, computational tools are increasingly used not only to analyze molecules but also to plan their synthesis. nih.gov The concept of synthetic accessibility (SA) refers to how easily a molecule can be synthesized from simple, commercially available starting materials. nih.govfigshare.com

Computational tools assess SA in several ways. One common approach is retrosynthetic analysis, where the target molecule is computationally "deconstructed" into simpler precursor molecules, known as synthons. deanfrancispress.comucoz.com This process is repeated until the precursors are readily available starting materials. Software for computer-aided synthesis planning (CASP) uses databases of known chemical reactions to generate these retrosynthetic pathways. psecommunity.org

For this compound, a retrosynthetic analysis might propose the following disconnections:

Disconnection 1 (C-C bond): Breaking the molecule down into smaller alkyl chains that can be joined via reactions like Grignard or Wittig reactions.

Disconnection 2 (Functional Group Interconversion): Recognizing that the aldehyde could be formed by the oxidation of a primary alcohol (12-bromo-1-dodecanol), or that the bromide could be introduced from the corresponding alcohol (1,12-dodecanediol). deanfrancispress.com

Table 4: Example of a Computationally Generated Retrosynthetic Pathway for this compound

| Retrosynthetic Step | Precursors | Forward Reaction Type |

| Target: this compound | 12-Bromo-1-dodecanol (B1266633) | Oxidation |

| 12-Bromo-1-dodecanol | 1,12-Dodecanediol (B52552) | Selective Bromination |

| 1,12-Dodecanediol | 10-Undecenoic acid | Reduction & Hydroboration |

Beyond planning the synthesis, computational tools can also predict the outcomes of specific reactions. peerj.com By leveraging large databases of experimental reaction data and machine learning algorithms, these tools can forecast the likely products, yields, and even optimal reaction conditions for a given set of reactants and reagents. This predictive capability helps chemists to prioritize more promising synthetic routes and avoid those likely to fail, significantly accelerating the process of chemical synthesis. psecommunity.org

Green Chemistry Principles in 12 Bromododecanal Synthesis and Transformations

Atom Economy Maximization in 12-Bromododecanal Derivatization

Atom economy is a key Green Chemistry principle that emphasizes maximizing the incorporation of all materials used in a chemical process into the final product, thereby minimizing waste. nnlm.govnih.govwikipedia.orgwikidata.orgfishersci.canih.govnih.gov In traditional synthesis, efficiency is often measured by percentage yield, which only considers the amount of desired product obtained relative to the limiting reactant. nih.gov Atom economy, however, assesses the efficiency of a reaction by calculating the ratio of the formula weight of the desired product to the sum of the formula weights of all reactants, expressed as a percentage. wikidata.orgnih.gov

Reactions with high atom economy are more efficient as they produce less waste. nih.gov For example, addition reactions typically have 100% atom economy, while substitution reactions often have lower atom economy due to the formation of byproducts. nih.gov

While specific data on atom economy calculations for this compound derivatization reactions are not extensively detailed in the provided sources, the principle of atom economy is highly relevant. When designing reactions involving this compound, chemists should aim for transformations that incorporate as many atoms of the starting materials as possible into the desired product. This can involve exploring reaction pathways that avoid the formation of stoichiometric byproducts or utilize catalysts that facilitate atom-efficient bond formations.

One example of a reaction involving this compound is a Wittig reaction, where it can react with a phosphonium (B103445) ylide to form a carbon-carbon double bond. wikipedia.org The atom economy of a Wittig reaction can vary depending on the specific reagents used and whether byproducts like triphenylphosphine (B44618) oxide are easily recyclable or represent significant waste. nih.gov Maximizing atom economy in such derivatization steps would involve optimizing reaction conditions and potentially exploring alternative, more atom-economic olefination reactions.

Development of Environmentally Benign Synthetic Routes for this compound

Developing environmentally benign synthetic routes for this compound involves designing processes that reduce or eliminate the use and generation of hazardous substances throughout the synthesis. nnlm.govfishersci.at This aligns with several Green Chemistry principles, including using safer solvents and auxiliaries, employing catalysis, and designing for energy efficiency. nnlm.govnih.govwikipedia.orgwikidata.orgfishersci.ca

One reported synthesis of this compound involves the oxidation of 12-bromododecanol using pyridinium (B92312) chlorochromate (PCC). nih.govfishersci.be While this method is effective, PCC is a chromium(VI) reagent, which are known to be toxic and environmentally problematic, generating significant chromium-containing waste. Developing more environmentally benign routes would involve exploring alternative oxidation methods that utilize less hazardous reagents or catalytic systems.

Catalysis in Place of Stoichiometric Reagents

Catalytic reagents are generally superior to stoichiometric reagents from a Green Chemistry perspective because they are used in smaller amounts and can often facilitate reactions with higher efficiency and selectivity, reducing the generation of waste. nnlm.govnih.govwikipedia.orgfishersci.canih.gov Catalysts participate in the reaction but are not consumed, allowing for their potential recovery and reuse. wikipedia.org

In the context of this compound synthesis and transformations, exploring catalytic methods could offer significant environmental benefits. For instance, the oxidation of 12-bromododecanol could potentially be achieved using catalytic oxidation systems instead of stoichiometric PCC. Similarly, catalytic approaches to reactions involving the aldehyde or bromide functionalities of this compound could be developed.

One source mentions the use of (acetylacetonato)dicarbonylrhodium (l) and hydrogen as a catalytic system in a synthesis route that involves a bromoundecane derivative and carbon monoxide, leading to 12-bromo-1-dodecaldehyde. nih.gov While the "green" aspects of this specific catalytic system in this context are not elaborated, the use of catalysis itself aligns with Green Chemistry principles. nnlm.govnih.govwikipedia.orgfishersci.canih.gov Further research into specific catalysts for the synthesis and derivatization of this compound could lead to more environmentally friendly processes.

Energy Efficiency Considerations in this compound Processes

Energy requirements of chemical processes have significant environmental and economic impacts and should be minimized. nnlm.govnih.govwikipedia.orgfishersci.ca Designing synthetic methods to be conducted at ambient temperature and pressure whenever possible reduces the energy input required for heating or cooling and maintaining pressure. nnlm.govwikipedia.orgfishersci.cawikipedia.orgcenmed.com

While detailed energy consumption data for this compound synthesis or transformations are not provided, the principle of energy efficiency is universally applicable. Processes for synthesizing or reacting this compound should be designed to operate at the lowest possible temperatures and pressures that allow for efficient conversion. This might involve optimizing catalysts or reaction media to enable milder reaction conditions. For example, some reactions in PEG-400 can be conducted at room temperature, contributing to energy savings. ereztech.comfishersci.be

Minimization of Chemical Derivatives and Waste Generation

Minimizing the generation of waste is the first and foremost principle of Green Chemistry. nnlm.govnih.govwikipedia.orgfishersci.canih.gov This involves designing syntheses to prevent waste formation rather than treating or cleaning up waste after it has been created. nnlm.govnih.govwikipedia.orgfishersci.ca Related to this is the principle of reducing unnecessary derivatization. nnlm.govfishersci.atnih.govwikipedia.orgwikidata.orgfishersci.canih.govnih.gov The use of blocking groups, protection/deprotection steps, and temporary modifications of physical/chemical processes (derivatization) can add steps to a synthesis, require additional reagents, and generate waste. nnlm.govfishersci.atnih.govwikipedia.orgwikidata.orgfishersci.canih.govnih.gov

In the synthesis and transformations of this compound, minimizing waste generation can be addressed by optimizing reaction stoichiometry, improving selectivity to avoid byproduct formation, and developing efficient separation and purification methods that minimize the use of energy and solvents. Reducing unnecessary derivatization steps in synthetic routes leading to or from this compound would also contribute to waste minimization. Designing more direct synthetic routes with fewer steps aligns with this principle and can lead to more efficient and environmentally friendly processes. nih.govwikidata.orgnih.govnih.gov

The synthesis of this compound from 12-bromododecanol using PCC, as mentioned earlier, generates chromium waste. nih.govfishersci.be Exploring alternative, cleaner oxidation methods would directly address the minimization of hazardous waste. Similarly, optimizing reaction conditions for derivatization reactions of this compound, such as the Wittig reaction, to favor the desired product and minimize side reactions would reduce waste generation. wikipedia.org

Future Research Directions and Emerging Opportunities for 12 Bromododecanal Chemistry

Exploration of Novel Catalytic Systems for 12-Bromododecanal Transformations

The development of novel catalytic systems is a critical area for advancing the chemistry of this compound. Catalysis can enhance the efficiency, selectivity, and sustainability of reactions involving this compound. Future research will likely focus on designing catalysts that can selectively address either the aldehyde or the bromide functionality, or even facilitate tandem reactions.

Heterogeneous catalysts, for instance, offer advantages in terms of ease of separation and potential for reuse, contributing to greener chemical processes. diva-portal.org Research into supported metal nanoparticles or hydrotalcite-based catalysts could provide efficient systems for transformations of this compound, such as reduction of the aldehyde or coupling reactions involving the alkyl bromide. rsc.orguj.ac.za

Furthermore, the exploration of photocatalysis presents an emerging opportunity. Novel photocatalytic systems, such as diazabenzacenaphthenium catalysts, have shown promise in facilitating multi-electron photoreductions of carbonyl compounds. ims.ac.jp Applying such systems to the aldehyde moiety of this compound could lead to new reductive pathways under mild conditions. The design of catalysts capable of promoting selective transformations, minimizing by-products, and operating under mild reaction conditions remains a key challenge and opportunity.

Integration of this compound into Advanced Materials Chemistry

The bifunctional nature of this compound makes it a compelling monomer or building block for the creation of advanced materials. The aldehyde group can participate in polymerization reactions, while the alkyl bromide can be utilized for post-polymerization modification or as a reactive handle for grafting and cross-linking.

Future research could explore the incorporation of this compound into polymers, particularly in polymer chemistry for creating new materials with tailored properties. smolecule.com The long alkyl chain provides flexibility and potential for controlling material morphology, while the reactive functionalities allow for the introduction of diverse chemical groups. For example, polymers containing aldehyde or alkyl bromide pendants derived from this compound could find applications in areas such as surface modification, drug delivery systems, or as precursors for functional coatings. chemistrynl.comuoc.gr The synthesis of telechelic polymers utilizing derivatives of this compound is another area of potential exploration. researchgate.net

High-Throughput Experimentation and Automation in this compound Research

High-Throughput Experimentation (HTE) and automation are increasingly important tools in chemical research for rapidly exploring reaction parameters and discovering novel transformations. nih.govvirscidian.comens.frrsc.orgunina.it Applying HTE and automation to the study of this compound chemistry can accelerate the optimization of reaction conditions and the discovery of new catalytic systems or synthetic routes.

Automated platforms can be used to screen a wide range of catalysts, solvents, temperatures, and concentrations for reactions involving this compound, such as coupling reactions of the alkyl bromide or functional group transformations of the aldehyde. unina.it The integration of automation with analytical techniques like mass spectrometry can provide rapid feedback on reaction outcomes. nih.gov While the search results discuss HTE and automation in a general context and for other specific reactions, their application to systematically explore the reactivity of this compound represents a clear future research direction to efficiently uncover optimal conditions and novel chemical pathways. The development of self-driving laboratories, which combine automation with algorithmic decision-making, could further revolutionize research in this area. ens.fr

Bio-inspired Syntheses and Biocatalysis Approaches for this compound Derivatives

Bio-inspired synthesis and biocatalysis offer environmentally friendly and highly selective routes to valuable chemicals. Enzymes can catalyze reactions with remarkable specificity and efficiency under mild conditions. Future research could explore the use of enzymes or enzyme-mimicking systems for the transformation of this compound or the synthesis of its derivatives.

While the provided search results discuss biocatalysis in general and for the synthesis of other compound classes like coumarin (B35378) carboxamide derivatives or the creation of quaternary carbon centers, the potential for applying biocatalytic approaches to this compound exists. csic.esmdpi.combeilstein-journals.org For example, enzymes like oxidoreductases could potentially be used for selective oxidation or reduction of the aldehyde group, or halogenases for modifications of the alkyl bromide. Exploring enzyme-catalyzed reactions could lead to the development of more sustainable and efficient synthetic routes to access a variety of this compound derivatives with potential applications in various fields. Bio-inspired catalysts, mimicking the active sites of enzymes, could also be designed for specific transformations of this compound.

常见问题

Q. Basic Research Focus

-

Methodology : Optimize via controlled bromination of dodecanal using reagents like PBr₃ or HBr with catalytic PPh₃. Monitor reaction progress via TLC and purify via column chromatography (hexane:ethyl acetate gradients).

-

Reproducibility : Document precise molar ratios, temperature (±2°C tolerance), and inert atmosphere (N₂/Ar). Validate purity using GC-MS (≥95% purity threshold) and ¹H/¹³C NMR (δ 9.7 ppm for aldehyde proton) .

-

Data Table :

Catalyst Temp (°C) Yield (%) Purity (%) PPh₃ 0–5 78 97 None 25 45 82

How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions compared to non-halogenated aldehydes?

Q. Advanced Research Focus

- Mechanistic Insight : The C-Br bond facilitates oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Compare kinetics with dodecanal using DFT calculations (e.g., Gibbs energy barriers for Pd insertion).

- Experimental Design : Conduct competition experiments between 12-bromo and 12-H analogs under identical conditions. Analyze regioselectivity via LC-MS and quantify intermediates .

Conflicting studies report instability of this compound under basic conditions. How can these discrepancies be systematically addressed?

Q. Data Contradiction Analysis

- Factors : Variability in storage (light exposure, solvent purity) or in situ degradation (e.g., aldol condensation).

- Resolution : Perform stability assays using controlled pH buffers (pH 7–12). Monitor via UV-Vis (λ=270 nm for aldehyde degradation) and compare with GC-MS. Use deuterated solvents for NMR to track byproduct formation .

What strategies mitigate steric hindrance during nucleophilic additions to this compound in multi-step syntheses?

Q. Advanced Application Focus